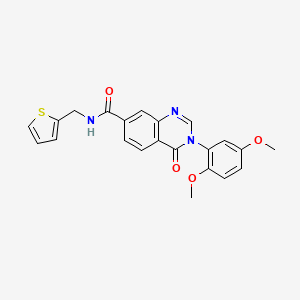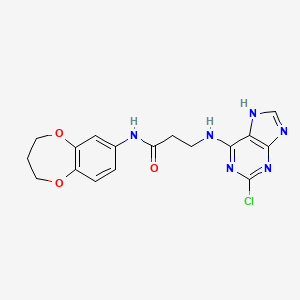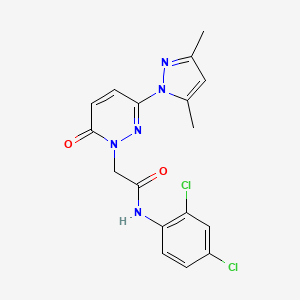![molecular formula C23H28N2O4 B12173795 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-cyclopropylacetamide](/img/structure/B12173795.png)
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-cyclopropylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring conjugated to a benzyl group, a pyranone moiety, and a cyclopropylacetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-cyclopropylacetamide typically involves multiple steps, starting with the preparation of the piperidine and pyranone intermediates. The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes, while the pyranone moiety can be prepared via aldol condensation reactions.
A common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: This step involves the reaction of benzylamine with a suitable aldehyde to form the piperidine ring.
Synthesis of the Pyranone Intermediate: The pyranone moiety is synthesized through an aldol condensation reaction involving a ketone and an aldehyde.
Coupling Reaction: The piperidine and pyranone intermediates are coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.
Introduction of the Cyclopropylacetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-cyclopropylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyranone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyranone derivatives.
Scientific Research Applications
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-cyclopropylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and potentially improving cognitive function. Additionally, it may interact with other molecular pathways involved in neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that also inhibits acetylcholinesterase and is used in Alzheimer’s treatment.
Uniqueness
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-cyclopropylacetamide is unique due to its combination of a piperidine ring, pyranone moiety, and cyclopropylacetamide group, which may confer distinct pharmacological properties and potential therapeutic benefits compared to other acetylcholinesterase inhibitors.
Properties
Molecular Formula |
C23H28N2O4 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[6-[(4-benzylpiperidin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-cyclopropylacetamide |
InChI |
InChI=1S/C23H28N2O4/c26-21-13-20(28-15-22(21)29-16-23(27)24-19-6-7-19)14-25-10-8-18(9-11-25)12-17-4-2-1-3-5-17/h1-5,13,15,18-19H,6-12,14,16H2,(H,24,27) |
InChI Key |
UUELFGVDSLEUFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2=COC(=CC2=O)CN3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B12173712.png)
![3-phenyl-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12173723.png)
![4-{[(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide](/img/structure/B12173735.png)




![N-[4-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B12173757.png)
methanone](/img/structure/B12173764.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12173771.png)
![3-Hydroxy-6-(hydroxymethyl)-2-[(4-phenylpiperazinyl)methyl]pyran-4-one](/img/structure/B12173784.png)
![4-(4-chlorophenyl)-1-(5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazol-3-ylcarbonyl)-4-piperidinol](/img/structure/B12173789.png)

methanone](/img/structure/B12173799.png)
